molecular formula C19H20N2O2S2 B11356339 4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-(propylsulfanyl)-1H-imidazole

4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-(propylsulfanyl)-1H-imidazole

Cat. No.: B11356339
M. Wt: 372.5 g/mol
InChI Key: PVQIRCHVJRKQQJ-UHFFFAOYSA-N
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Description

4-(4-METHYLBENZENESULFONYL)-2-PHENYL-5-(PROPYLSULFANYL)-1H-IMIDAZOLE is a complex organic compound that features a sulfonyl group, a phenyl group, and a propylsulfanyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLBENZENESULFONYL)-2-PHENYL-5-(PROPYLSULFANYL)-1H-IMIDAZOLE typically involves the condensation of 4-methylbenzenesulfonohydrazide with an appropriate aldehyde or ketone under acidic conditions. The reaction is often carried out in a solvent such as methanol or ethanol, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLBENZENESULFONYL)-2-PHENYL-5-(PROPYLSULFANYL)-1H-IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl and propylsulfanyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or propylsulfanyl moieties .

Scientific Research Applications

4-(4-METHYLBENZENESULFONYL)-2-PHENYL-5-(PROPYLSULFANYL)-1H-IMIDAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-METHYLBENZENESULFONYL)-2-PHENYL-5-(PROPYLSULFANYL)-1H-IMIDAZOLE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-METHYLBENZENESULFONYL)-2-PHENYL-5-(PROPYLSULFANYL)-1H-IMIDAZOLE is unique due to the combination of its sulfonyl, phenyl, and propylsulfanyl groups attached to an imidazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C19H20N2O2S2

Molecular Weight

372.5 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonyl-2-phenyl-4-propylsulfanyl-1H-imidazole

InChI

InChI=1S/C19H20N2O2S2/c1-3-13-24-18-19(21-17(20-18)15-7-5-4-6-8-15)25(22,23)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3,(H,20,21)

InChI Key

PVQIRCHVJRKQQJ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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